2-Ethoxynicotinonitrile
Overview
Description
2-Ethoxynicotinonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of nicotinonitrile, where an ethoxy group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxynicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with ethanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with an ethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: 2-ethoxynicotinamines.
Substitution: Various substituted nicotinonitriles depending on the substituent introduced.
Scientific Research Applications
2-Ethoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxynicotinonitrile involves its interaction with specific molecular targets. The ethoxy group and nitrile functionality play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.
Comparison with Similar Compounds
2-Ethoxynicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2-Methoxynicotinonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloronicotinonitrile: Contains a chlorine atom instead of an ethoxy group.
2-Hydroxynicotinonitrile: Features a hydroxyl group in place of the ethoxy group.
Uniqueness
The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its analogs. These differences can influence its applications and effectiveness in various research and industrial contexts.
Properties
IUPAC Name |
2-ethoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQMOOHWTMTWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647615 | |
Record name | 2-Ethoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-71-6 | |
Record name | 2-Ethoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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